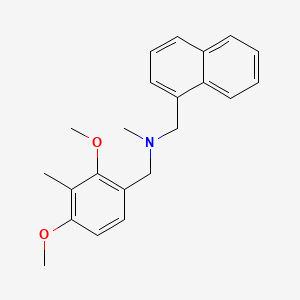
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine, also known as DMNM-4, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. DMNM-4 belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as MDMA and MDA.
Mecanismo De Acción
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine acts primarily as a serotonin and dopamine releaser, resulting in increased levels of these neurotransmitters in the brain. It also has affinity for the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to increase the release of oxytocin, a hormone that plays a role in social bonding and trust.
Biochemical and physiological effects:
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to induce feelings of euphoria, empathy, and openness, similar to other psychoactive substances such as MDMA. It also has been found to increase heart rate, blood pressure, and body temperature. (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been shown to have a short duration of action, with effects lasting for approximately 2-4 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine in lab experiments is its potential therapeutic applications for mental health disorders. Additionally, (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to enhance social cognition and emotional empathy, which could be useful in studying social behavior and interactions. However, one limitation is the lack of research on the long-term effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine use and its potential for addiction.
Direcciones Futuras
Future research on (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine should focus on its potential therapeutic applications for mental health disorders such as depression, anxiety, and PTSD. Additionally, more research is needed to understand the long-term effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine use and its potential for addiction. Further studies on the neuroprotective effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine and its potential to enhance neuroplasticity could also be beneficial. Finally, research on the pharmacokinetics and pharmacodynamics of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine could help to better understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 1-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine, which can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has shown potential as a therapeutic agent for the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Its psychoactive properties have been found to enhance emotional empathy, social cognition, and memory recall. Additionally, (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been studied for its neuroprotective effects and its potential to enhance neuroplasticity.
Propiedades
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16-21(24-3)13-12-19(22(16)25-4)15-23(2)14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJFIDDIAYZNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN(C)CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)



![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5110994.png)
![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5111021.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)